Chemical Properties of 6-Bromo-1-ethyl-4-methyl-1H-indazole
Chemical Properties of 6-Bromo-1-ethyl-4-methyl-1H-indazole
Executive Summary
6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) represents a highly specialized scaffold in modern medicinal chemistry. As a halogenated indazole derivative, it serves as a critical "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups: the C6-bromine atom allows for palladium-catalyzed cross-coupling, the N1-ethyl group provides lipophilic tuning and metabolic stability, and the C4-methyl group offers steric bulk often required for kinase selectivity. This guide dissects the physicochemical properties, synthesis logic, and reactivity profile of this compound, providing a roadmap for its utilization in high-throughput library generation and lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the baseline physical properties is essential for assay development and formulation. The lipophilicity (cLogP) of this molecule suggests good membrane permeability, making it an ideal fragment for intracellular targets.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 1693763-40-4 | Primary identifier |
| Molecular Formula | C₁₀H₁₁BrN₂ | |
| Molecular Weight | 239.11 g/mol | |
| Appearance | Pale-yellow to yellow-brown liquid | Low melting point solid/oil |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to ethyl/methyl/bromo |
| H-Bond Donors | 0 | N1 is alkylated |
| H-Bond Acceptors | 2 | N2 and Indazole system |
| Rotatable Bonds | 1 | Ethyl chain |
Synthesis & Regiocontrol: The N1 vs. N2 Challenge
The synthesis of 1-alkylindazoles is historically plagued by regioselectivity issues. The indazole nitrogen atoms (N1 and N2) are ambident nucleophiles. Alkylation of the parent 6-bromo-4-methyl-1H-indazole often yields a mixture of the desired N1-ethyl product and the N2-ethyl isomer.[1]
Mechanism of Regioselectivity[8]
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Thermodynamic vs. Kinetic Control: N1-alkylation is generally the thermodynamic product, while N2-alkylation is kinetically favored under certain conditions.[2]
-
Steric Influence: The C7-H provides minimal steric hindrance, allowing N1 alkylation. However, the choice of base and solvent is critical.[3]
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Electronic Effects: The electron-withdrawing bromine at C6 slightly increases the acidity of the N-H, affecting the nucleophilicity of the resulting anion.
Experimental Strategy for N1 Selectivity
To maximize the yield of 6-bromo-1-ethyl-4-methyl-1H-indazole , the following conditions are recommended based on field data for similar scaffolds:
-
Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF (Polar aprotic favors Sɴ2).
-
Temperature: 0°C to RT (Higher temps may promote N2 isomerization or mixtures).
Visualization: Regioselective Synthesis Pathway
Caption: Synthesis pathway illustrating the bifurcation between N1 and N2 alkylation. N1 is favored under thermodynamic conditions.[2][4]
Reactivity Profile & Functionalization
This molecule is designed as a "divergent intermediate." The chemical stability of the N1-ethyl and C4-methyl groups allows chemists to perform harsh transformations on the C6-bromine or C3-position without degrading the core.
C6-Bromine: The Cross-Coupling Engine
The bromine atom at position 6 is the primary handle for increasing molecular complexity. It is highly reactive toward Pd(0) oxidative addition.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.[5]
-
Utility: Extending the scaffold to reach hydrophobic pockets in kinase active sites.
-
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.
-
Utility: Modulating solubility and H-bond donor/acceptor profiles.
-
-
Sonogashira Coupling: Reacts with terminal alkynes.
-
Utility: Rigidifying the linker structure.
-
C3-Position: Electrophilic Substitution
The C3 position retains aromatic character and can be functionalized via:
-
Halogenation: NIS or NBS can install an Iodine or Bromine at C3, enabling sequential cross-coupling (e.g., Suzuki at C6 first, then Suzuki at C3).
-
Lithiation: C3-H/Li exchange allows reaction with aldehydes or ketones.
C4-Methyl: Benzylic Functionalization
While less common in early discovery, the C4-methyl group is susceptible to radical bromination (NBS/AIBN), converting it into a benzylic bromide. This allows for nucleophilic substitution, effectively turning the methyl group into a tether for further functionalization.
Visualization: Divergent Reactivity Logic
Caption: Divergent synthesis map showing how the core scaffold can be transformed into four distinct chemical classes.
Experimental Protocols
The following protocols are adapted from high-reliability literature methods for 6-bromoindazoles.
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Objective: Functionalization of C6-Br with phenylboronic acid.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the indazole, boronic acid, base, and catalyst.[3]
-
Evacuate and backfill with Nitrogen (3x) to remove oxygen (Critical for Pd cycle).
-
Add degassed solvent mixture via syringe.
-
Heat to 90°C for 4–12 hours. Monitor by LC-MS.[10]
-
Workup: Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[11][9][12]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1][9]
-
Protocol B: Regioselective Synthesis of the Core (If starting from precursor)
Objective: N1-Ethylation of 6-bromo-4-methyl-1H-indazole.
-
Reagents:
-
6-Bromo-4-methyl-1H-indazole (1.0 equiv)
-
NaH (60% dispersion in oil, 1.2 equiv)
-
Ethyl Iodide (1.1 equiv)
-
Solvent: Anhydrous DMF
-
-
Procedure:
-
Dissolve indazole precursor in DMF at 0°C under N₂.
-
Add NaH portion-wise. Stir for 30 min at 0°C (Wait for H₂ evolution to cease).
-
Add Ethyl Iodide dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully add water at 0°C.
-
Isolation: Extract with Et₂O (Ether helps separate N1/N2 isomers better than EtOAc in some cases).
-
Note: The N1 isomer is typically less polar (higher Rf) than the N2 isomer on Silica TLC.
-
Safety & Handling
-
Hazards: Classified as Warning .
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Protect from light.
-
Waste: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 6-Bromo-1-ethyl-4-methyl-1H-indazole Product Data. Retrieved from
-
BenchChem. Synthetic Routes for Modifying the Indazole Core. Retrieved from
-
RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. Retrieved from
-
National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC, 2024. Retrieved from
-
ChemScene. Methyl 6-bromo-1H-indazole-4-carboxylate Properties. Retrieved from
Sources
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